4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 533870-46-1
VCID: VC6943355
Molecular Formula: C21H24N4O6S
Molecular Weight: 460.51
* For research use only. Not for human or veterinary use.
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 533870-46-1](/images/structure/VC6943355.png)
Description |
4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with a molecular formula of C21H24N4O6S and a molecular weight of approximately 460.5 g/mol . This compound is part of a broader class of oxadiazole derivatives, which have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Synthesis and CharacterizationThe synthesis of such oxadiazole derivatives typically involves condensation reactions between appropriate precursors, such as hydrazides and esters or acids, followed by cyclization to form the oxadiazole ring. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the compound. Biological ActivitiesWhile specific biological activity data for 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is limited, compounds with similar structures have shown promise in various biological assays. For instance, oxadiazole derivatives have been explored for their anti-inflammatory and anticancer potential due to their ability to interact with biological targets such as enzymes and receptors. Research Findings and Future DirectionsResearch on oxadiazole derivatives highlights their versatility in medicinal chemistry. Future studies could focus on optimizing the structure of 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide to enhance its biological activity, stability, and pharmacokinetic properties. This might involve modifying the substituents on the oxadiazole ring or exploring different sulfamoyl groups to improve its interaction with biological targets. |
---|---|
CAS No. | 533870-46-1 |
Product Name | 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Molecular Formula | C21H24N4O6S |
Molecular Weight | 460.51 |
IUPAC Name | 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)18-9-7-14(8-10-18)19(26)22-21-24-23-20(31-21)15-11-16(29-3)13-17(12-15)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26) |
Standard InChIKey | ZUSPGRLDGZFPJH-UHFFFAOYSA-N |
SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Solubility | not available |
PubChem Compound | 2158974 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume